An In-depth Technical Guide to 2-Morpholino-2-(2-thienyl)acetonitrile: Properties and Synthetic Considerations
An In-depth Technical Guide to 2-Morpholino-2-(2-thienyl)acetonitrile: Properties and Synthetic Considerations
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Morpholino-2-(2-thienyl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from commercially available data, analogous structures, and established chemical principles to offer a valuable resource for researchers.
Molecular Identity and Core Physical Properties
2-Morpholino-2-(2-thienyl)acetonitrile, with the CAS number 68415-08-7, possesses a unique molecular architecture incorporating a morpholine ring, a thiophene ring, and a nitrile functional group. This combination of moieties suggests its potential as a scaffold in the design of novel therapeutic agents, leveraging the established pharmacological importance of both morpholine and thiophene heterocycles.[1][2][3][4]
Table 1: Core Physical and Chemical Properties of 2-Morpholino-2-(2-thienyl)acetonitrile and Related Analogues
| Property | 2-Morpholino-2-(2-thienyl)acetonitrile | 4-Morpholineacetonitrile (Analogue) | 2-Thiopheneacetonitrile (Analogue) |
| CAS Number | 68415-08-7 | 5807-02-3[5] | 20893-30-5 |
| Molecular Formula | C₁₀H₁₂N₂OS | C₆H₁₀N₂O[5] | C₆H₅NS |
| Molecular Weight | 208.28 g/mol | 126.16 g/mol [5] | 123.18 g/mol |
| Appearance | Not specified | Not specified | Liquid |
| Melting Point | Data not available | Data not available | Not applicable |
| Boiling Point | Data not available | Data not available | 115-120 °C at 22 mmHg |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Data not available | Data not available |
Chemical Reactivity and Stability
The chemical reactivity of 2-Morpholino-2-(2-thienyl)acetonitrile is dictated by its constituent functional groups. The morpholine moiety imparts basic properties, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions. The thiophene ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the acetonitrile group may influence its reactivity.
It is anticipated that the compound should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.
Hypothetical Synthetic Pathway
Caption: Hypothetical Strecker-type synthesis of the target compound.
Predicted Spectroscopic Profile
For the purpose of characterization by researchers, a predicted spectroscopic profile is outlined below. These predictions are based on the known spectral data of its core components: the morpholine and thiophene rings, and the nitrile group.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the morpholine and thiophene protons. The morpholine protons typically appear as two multiplets in the regions of δ 2.5-3.0 ppm and δ 3.5-4.0 ppm. The protons on the thiophene ring will likely appear in the aromatic region (δ 7.0-8.0 ppm), with coupling patterns dependent on their positions. A singlet for the methine proton adjacent to the nitrile and morpholino groups is also anticipated.
13C NMR Spectroscopy
The carbon NMR spectrum will feature signals for the morpholine carbons (typically around δ 45-55 ppm and δ 65-75 ppm), the thiophene carbons (in the aromatic region, δ 120-140 ppm), the nitrile carbon (δ 115-125 ppm), and the methine carbon.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹. Other key absorptions would include C-H stretching of the aromatic and aliphatic components, and C-O stretching of the morpholine ether linkage.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 208. Common fragmentation patterns would likely involve the loss of the morpholino group or the thiophene ring.
Potential Applications in Drug Development
The structural motifs within 2-Morpholino-2-(2-thienyl)acetonitrile are prevalent in many biologically active compounds. The morpholine ring is a common feature in approved drugs and is known to improve pharmacokinetic properties.[6] The thiophene ring is a bioisostere of the benzene ring and is found in numerous pharmaceuticals with a wide range of activities.[1] The combination of these two heterocyclic systems with a reactive nitrile group makes this compound a promising starting point for the synthesis of novel chemical entities with potential therapeutic applications, including but not limited to anti-inflammatory, anticancer, and neurological agents.[2][3][4][7]
Safety and Handling
No specific safety data sheet (SDS) for 2-Morpholino-2-(2-thienyl)acetonitrile is currently available. However, based on the properties of analogous compounds such as 4-morpholineacetonitrile and acetonitrile, caution should be exercised when handling this substance.[5][8]
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area thoroughly with water.
Experimental Protocols
The following are generalized protocols for the characterization of a novel compound like 2-Morpholino-2-(2-thienyl)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure of the compound.
Methodology:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Place a small amount of the sample (liquid or solid) onto the ATR crystal of an FT-IR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the nitrile, morpholine, and thiophene moieties.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., ESI, APCI).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
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